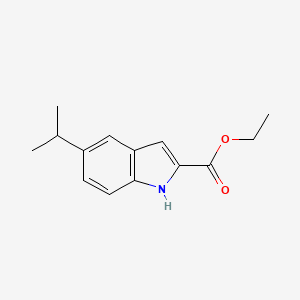

ethyl 5-isopropyl-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-propan-2-yl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-4-17-14(16)13-8-11-7-10(9(2)3)5-6-12(11)15-13/h5-9,15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQITYGXVHXTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405835 | |

| Record name | ethyl 5-isopropyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881041-38-9 | |

| Record name | ethyl 5-isopropyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-isopropyl-1H-indole-2-carboxylate

This guide provides a comprehensive overview of the synthesis and characterization of ethyl 5-isopropyl-1H-indole-2-carboxylate, a substituted indole derivative of interest to researchers and professionals in drug development. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The title compound, with its specific substitution pattern, offers a unique chemical entity for further molecular exploration and development.

Introduction to the Significance of Substituted Indoles

Indole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1] They are integral components of many approved drugs and are continuously investigated for new therapeutic applications, including as inhibitors of enzymes like HIV-1 integrase.[2][3] The strategic placement of functional groups on the indole core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The 5-isopropyl and 2-ethoxycarbonyl substituents on the indole ring of the target molecule provide distinct lipophilic and electronic characteristics, making it a valuable intermediate for the synthesis of more complex bioactive compounds.

Synthesis of Ethyl 5-isopropyl-1H-indole-2-carboxylate

The most direct and widely employed method for the synthesis of 2,5-disubstituted indoles such as ethyl 5-isopropyl-1H-indole-2-carboxylate is the Fischer indole synthesis.[4] This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4]

The Fischer Indole Synthesis: A Mechanistic Perspective

The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system. The reaction proceeds through several key steps:

-

Hydrazone Formation: The synthesis begins with the reaction of a substituted phenylhydrazine, in this case, (4-isopropylphenyl)hydrazine, with a suitable α-ketoester, typically ethyl pyruvate. This condensation reaction forms the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone then undergoes tautomerization to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step that initiates the cyclization.

-

Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia and subsequently aromatizes to form the stable indole ring.

The choice of acid catalyst is crucial for the success of the Fischer indole synthesis. A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed to promote the reaction.[4]

Experimental Protocol: Fischer Indole Synthesis

The following is a representative protocol for the synthesis of ethyl 5-isopropyl-1H-indole-2-carboxylate.

Starting Materials:

-

(4-isopropylphenyl)hydrazine hydrochloride

-

Ethyl pyruvate

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (or another suitable acid catalyst)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Step-by-Step Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-isopropylphenyl)hydrazine hydrochloride (1.0 equivalent) in absolute ethanol. Add ethyl pyruvate (1.1 equivalents) to the solution. The mixture is typically stirred at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

-

Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount). The reaction is then heated to reflux and monitored by TLC until the hydrazone is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing ice and water. The aqueous layer is neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure ethyl 5-isopropyl-1H-indole-2-carboxylate.

Diagram of the Fischer Indole Synthesis Workflow:

Caption: Workflow for the Characterization of the Synthesized Product.

Conclusion

The synthesis of ethyl 5-isopropyl-1H-indole-2-carboxylate can be reliably achieved through the Fischer indole synthesis, a time-tested and versatile method. Careful execution of the experimental protocol and thorough characterization using a suite of modern analytical techniques are paramount to ensure the identity and purity of the final product. This in-depth guide provides the necessary theoretical framework and practical considerations for researchers and scientists to successfully synthesize and characterize this valuable indole derivative for applications in drug discovery and development.

References

- Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]

- Supplementary Information for Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). (n.d.). Royal Society of Chemistry. [Link]

- Supporting Information for Palladium-Catalyzed Dearomative Allylic Alkylation of Indoles with Alkynes To Synthesize Indolenines. (n.d.). American Chemical Society. [Link]

- Wikipedia. (2023). Fischer indole synthesis. [Link]

- Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 53, 72. [Link]

- Li, G., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 83(15), 8344–8352. [Link]

- El-Sawy, E. R., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

- SciSpace. (n.d.). The Fischer Indole Synthesis. [Link]

- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. [Link]

- Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. [Link]

- PubChem. (n.d.). ethyl 5-isopropyl-1H-indole-2-carboxylate. [Link]

- Google Patents. (n.d.).

- European Patent Office. (n.d.). Process for the preparation of enantiomerically enriched indoline-2-carboxylic acid.

- Google Patents. (n.d.). Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.

- Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1047-1055. [Link]

- PubChem. (n.d.). Ethyl 5-amino-1H-indole-2-carboxylate. [Link]

- Chem-Impex International. (n.d.). Ethyl 5-Hydroxy-2-methylindole-3-carboxylate. [Link]

- NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. [Link]

- NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. [Link]

- NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. [Link]

- Supporting Information for Indoles. (n.d.). The Royal Society of Chemistry. [Link]

- Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

- Google Patents. (n.d.). Process of producing cycloalkylcarboxamido-indole compounds.

- Google Patents. (n.d.). 1,5,7-trisubstituted indoline compounds and salts thereof.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

ethyl 5-isopropyl-1H-indole-2-carboxylate physical and chemical properties

An In-depth Technical Guide to Ethyl 5-isopropyl-1H-indole-2-carboxylate

Introduction

Ethyl 5-isopropyl-1H-indole-2-carboxylate is a heterocyclic organic compound featuring a core indole scaffold, a functionality of significant interest in the fields of medicinal chemistry and materials science. The indole ring system is a prevalent motif in numerous natural products, pharmaceuticals, and agrochemicals, bestowing upon its derivatives a wide array of biological activities. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the physical, chemical, and spectroscopic properties of ethyl 5-isopropyl-1H-indole-2-carboxylate. Furthermore, it delves into its synthesis, reactivity, and safe handling protocols, underpinned by established scientific principles and supported by authoritative references.

Chemical Identity and Structure

The unique arrangement of the isopropyl group at the C5 position and the ethyl ester at the C2 position of the indole nucleus dictates the specific physicochemical characteristics and reactivity of this molecule.

-

IUPAC Name: ethyl 5-propan-2-yl-1H-indole-2-carboxylate[1]

-

CAS Number: 881041-38-9[2]

-

Molecular Formula: C₁₄H₁₇NO₂[1]

-

Synonyms: 5-isopropyl-1H-indole-2-carboxylic acid ethyl ester[1]

Molecular Structure:

Caption: A potential synthetic route to the target molecule.

Chemical Reactivity:

The reactivity of ethyl 5-isopropyl-1H-indole-2-carboxylate is governed by the indole nucleus and the ester functional group.

-

Indole Nucleus: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is the primary site for electrophilic attack.

-

Ester Group: The ethyl ester can undergo various transformations:

-

Hydrolysis: Treatment with a base (e.g., NaOH) or acid will hydrolyze the ester to the corresponding carboxylic acid (5-isopropyl-1H-indole-2-carboxylic acid).

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding alcohol (5-isopropyl-1H-indol-2-yl)methanol. [3] * Amidation: Reaction with amines can convert the ester to the corresponding amide.

-

-

N-H Group: The nitrogen atom of the indole ring can be deprotonated with a suitable base and subsequently alkylated or acylated.

Caption: Key reactive sites on the molecule.

Applications in Research and Development

Indole derivatives are a cornerstone in drug discovery due to their ability to mimic the structure of tryptophan and interact with various biological targets. While specific biological activities for ethyl 5-isopropyl-1H-indole-2-carboxylate are not extensively reported in public literature, its structural motifs are present in compounds with known pharmacological effects. It serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to antiviral, anticancer, and anti-inflammatory agents. [4]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. [5]Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid:

-

Skin Contact: Wash thoroughly with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: If swallowed, seek medical attention.

-

Inhalation: Move to fresh air.

-

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of Ethyl 5-isopropyl-1H-indole-2-carboxylate

-

Dissolve ethyl 5-isopropyl-1H-indole-2-carboxylate (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

The precipitated product, 5-isopropyl-1H-indole-2-carboxylic acid, can be collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization.

Protocol 2: N-Alkylation of Ethyl 5-isopropyl-1H-indole-2-carboxylate

-

To a solution of ethyl 5-isopropyl-1H-indole-2-carboxylate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

-

Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the indolide anion.

-

Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1-1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

-

PubChem. ethyl 5-isopropyl-1H-indole-2-carboxylate. [Link]

-

PubChem. 5-isopropyl-1H-indole-2-carboxylic acid. [Link]

-

Al-Soud, Y. A., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12), 3323. [Link]

-

Advanced Biotech. Safety Data Sheet: Koolada-3 synthetic. [Link]

-

PubChem. Ethyl 5-amino-1H-indole-2-carboxylate. [Link]

-

Cheméo. Chemical Properties of Ethyl indole-2-carboxylate, N-methyl-. [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

-

PubChem. Ethyl indole-2-carboxylate. [Link]

-

ResearchGate. Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. [Link]

-

ResearchGate. Ethyl 1H-indole-2-carboxylate. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]

-

NIST. 1H-Indole-2-carboxylic acid, ethyl ester. [Link]

-

Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

Sources

A Guide to the Solid-State Architecture of Indole-Based Pharmaceutical Scaffolds: A Crystal Structure Analysis of Ethyl 5-isopropyl-1H-indole-2-carboxylate

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the crystal structure of ethyl 5-isopropyl-1H-indole-2-carboxylate, a key scaffold in medicinal chemistry. This document delves into the experimental methodologies and theoretical frameworks essential for a thorough understanding of its solid-state properties, which are critical for drug design, formulation, and development.

Introduction: The Significance of Indole Scaffolds and Crystal Structure in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Ethyl 5-isopropyl-1H-indole-2-carboxylate and its derivatives are of particular interest due to their potential as inhibitors of various enzymes and as intermediates in the synthesis of more complex therapeutic agents.[1][2][3] The three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, profoundly influences the physicochemical properties of a compound, including its solubility, stability, bioavailability, and manufacturability.[4][5][6] Therefore, a detailed analysis of the crystal structure is a cornerstone of modern drug development, providing invaluable insights for rational drug design and optimization.[7][8]

This guide will use the crystal structure of a closely related analogue, ethyl 1H-indole-2-carboxylate, as a primary example to illustrate the principles and techniques of single-crystal X-ray diffraction (SC-XRD) analysis. The methodologies and interpretations presented are directly applicable to the title compound and other similar indole derivatives. The complete crystallographic data for ethyl 1H-indole-2-carboxylate can be found in the Cambridge Structural Database (CSD), a global repository for small-molecule organic and metal-organic crystal structures.[9][10]

Part 1: From Solution to Solid: The Art and Science of Crystallization

The journey to elucidating a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and critical step in the entire process.[11][12] The objective is to encourage molecules to self-assemble from a solution into a highly ordered, three-dimensional lattice.

Rationale for Solvent Selection and Crystallization Technique

The choice of solvent is paramount and is guided by the solubility profile of the compound.[13] For ethyl 5-isopropyl-1H-indole-2-carboxylate, a molecule of moderate polarity, a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., ethanol, methanol) should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

Several classical crystallization techniques can be employed:[14][15]

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly.[13] This gradual increase in concentration promotes the formation of a few large, well-ordered crystals rather than many small ones.

-

Slow Cooling: A saturated solution at a higher temperature is gradually cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystallization.

-

Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, causing the compound to crystallize.[15]

-

Anti-Solvent Diffusion: A layer of an anti-solvent is carefully added on top of a solution of the compound. Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution.

Experimental Protocol: Crystallization of Ethyl 1H-indole-2-carboxylate (Representative Example)

The following protocol describes the crystallization of the representative compound, ethyl 1H-indole-2-carboxylate, which yielded crystals suitable for SC-XRD analysis.[13]

-

Dissolution: Dissolve approximately 10 mg of ethyl 1H-indole-2-carboxylate in 1 mL of methanol in a small, clean glass vial. Gently warm the mixture if necessary to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystallization: Loosely cap the vial and leave it undisturbed at room temperature.

-

Observation: Monitor the vial daily for the formation of crystals. Colorless, needle-like or prismatic crystals of suitable size and quality for SC-XRD are typically obtained within a few days to a week.

Part 2: Illuminating the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[16][17][18] It relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, and the resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

The SC-XRD Workflow: A Step-by-Step Overview

The process of determining a crystal structure from a single crystal can be broken down into several key stages.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector. These images consist of a pattern of spots, each corresponding to a specific diffracted X-ray beam.

The raw diffraction images are then processed. This involves:

-

Indexing: Determining the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal system.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Placing all the measured intensities on a common scale and averaging symmetry-equivalent reflections.

Structure Solution and Refinement

The ultimate goal is to generate a model of the atomic arrangement that accurately reproduces the experimentally observed diffraction pattern.

-

Structure Solution: This is the process of obtaining an initial, approximate model of the crystal structure. For small molecules, direct methods are typically used, which are mathematical techniques that can determine the phases of the diffracted X-rays from their intensities.

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic coordinates, thermal displacement parameters, and other model parameters to achieve the best possible agreement between the calculated and observed diffraction data. This process is typically performed using specialized software such as SHELXL or Olex2.[16]

Part 3: Deciphering the Crystal Structure of Ethyl 1H-indole-2-carboxylate

The following analysis is based on the published crystal structure of ethyl 1H-indole-2-carboxylate.[4][13]

Crystallographic Data Summary

A summary of the key crystallographic data provides a snapshot of the crystal's fundamental properties.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁NO₂ |

| Formula Weight | 189.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5622(7) |

| b (Å) | 18.891(2) |

| c (Å) | 9.6524(13) |

| β (°) | 104.454(13) |

| Volume (ų) | 982.1(2) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.280 |

| Temperature (K) | 170 |

Data obtained from Lynch et al. (2020)[4]

Molecular Geometry

The analysis of bond lengths and angles within the molecule confirms the expected geometry of the indole ring and the ethyl carboxylate substituent. The indole ring system is essentially planar.

Supramolecular Assembly: Intermolecular Interactions and Crystal Packing

The way in which individual molecules pack together in the crystal is determined by a network of non-covalent interactions. These interactions are crucial for the stability of the crystal lattice.

Figure 2: A schematic representation of the key intermolecular interactions in the crystal structure of ethyl 1H-indole-2-carboxylate.

In the crystal structure of ethyl 1H-indole-2-carboxylate, the most significant intermolecular interaction is a hydrogen bond between the indole N-H group of one molecule and the carbonyl oxygen atom of the ethyl carboxylate group of a neighboring molecule.[4][13] These hydrogen bonds link the molecules into centrosymmetric dimers. These dimers then pack in a herringbone fashion, with weaker van der Waals forces and potential π-π stacking interactions between the indole rings of adjacent dimers contributing to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the electron distribution of the molecule and its neighbors. The surface is colored to highlight different types of intermolecular contacts and their relative strengths.

For ethyl 1H-indole-2-carboxylate, the Hirshfeld surface analysis would reveal prominent red spots corresponding to the N-H···O hydrogen bonds, indicating these are the shortest and strongest intermolecular contacts. The analysis would also show regions corresponding to H···H, C···H, and C···C contacts, which represent the weaker van der Waals interactions that contribute to the overall crystal packing.

Part 4: Implications for Drug Development and Conclusion

The detailed understanding of the crystal structure of ethyl 5-isopropyl-1H-indole-2-carboxylate, as exemplified by its parent analogue, has several critical implications for drug development:

-

Polymorph Screening: The existence of different crystal forms (polymorphs) of a drug substance is a major concern in the pharmaceutical industry, as different polymorphs can have different physical properties. A thorough understanding of the intermolecular interactions in the known crystal form can guide the design of experiments to screen for other potential polymorphs.

-

Formulation Development: Knowledge of the solid-state structure is essential for designing stable and effective drug formulations. For example, understanding the hydrogen bonding network can help predict potential interactions with excipients.

-

Intellectual Property: The discovery and characterization of a new, stable, and bioavailable crystalline form of a drug can be a valuable form of intellectual property.

References

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. Retrieved from [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

-

Cody, V. (2005). The role of crystallography in drug design. The AAPS Journal, 7(1), E1-E3. Retrieved from [Link]

-

EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

Zien Journals. (2023). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]

-

University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

-

Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Retrieved from [Link]

-

Clegg, W. (2015). The crystallographic information file (CIF). Oxford Academic. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2024). Crystals, Crystallization and X-ray Techniques. Retrieved from [Link]

-

Sci-Hub. (2009). Hirshfeld surface analysis. Retrieved from [Link]

-

Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. Retrieved from [Link]

-

CCDC. (n.d.). A short guide to CIFs. Retrieved from [Link]

-

OlexSys. (n.d.). Overview. Retrieved from [Link]

-

American Chemical Society. (2025). Requirements for Depositing X-Ray Crystallographic Data. Retrieved from [Link]

-

Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C8H10NO]2HgBr4. Retrieved from [Link]

-

CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

-

Hathwar, V. R., et al. (2022). Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 923–931. Retrieved from [Link]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

SourceForge. (n.d.). Olex2 download. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Chemistry World. (2013). OLEX2 v1.2.1 | Review. Retrieved from [Link]

-

Kamlesh, D. R., & Vivekanand, C. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

-

ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved from [Link]

-

Sharma, A., et al. (2021). Crystallographic structure, activity prediction, and hydrogen bonding analysis of some CSD-based 3,3'-bis-indole derivatives: A review. ResearchGate. Retrieved from [Link]

-

European Journal of Chemistry. (2021). Crystallographic structure, activity prediction, and hydrogen bonding analysis of some CSD-based 3,3'-bis-indole derivatives: A review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Retrieved from [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1775–1778. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 1-(3-cyanopropyl)indole-2-carboxylate | C15H16N2O2 | CID 174824021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ethyl 5-isopropyl-1H-indole-2-carboxylate | C14H17NO2 | CID 4715165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 7. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Ethyl 5-hydroxyindole-2-carboxylate [webbook.nist.gov]

- 13. 3770-50-1|Ethyl indole-2-carboxylate|BLD Pharm [bldpharm.com]

- 14. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-氯吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. ethyl 5-(propan-2-yl)-1H-indole-2-carboxylate; ethyl 5-isopropyl-1H-indole-2-carboxylate | Chemrio [chemrio.com]

- 18. chemscene.com [chemscene.com]

Unlocking the Therapeutic Potential of Ethyl 5-isopropyl-1H-indole-2-carboxylate: A Hypothesis-Driven Technical Guide for Target Identification and Validation

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Ethyl 5-isopropyl-1H-indole-2-carboxylate represents an under-investigated derivative within this chemical class. While direct biological data for this specific molecule is scarce, the extensive body of research on structurally related indole-2-carboxylates provides a strong foundation for a hypothesis-driven approach to identifying its potential therapeutic targets. This technical guide synthesizes the known pharmacology of analogous compounds to propose a rational, multi-pronged strategy for elucidating the therapeutic promise of ethyl 5-isopropyl-1H-indole-2-carboxylate. We present a series of prioritized therapeutic areas, potential molecular targets, and detailed experimental workflows designed to systematically evaluate its bioactivity and mechanism of action for an audience of drug discovery and development professionals.

Introduction: The Indole-2-Carboxylate Scaffold as a Source of Therapeutic Innovation

The indole ring system is a cornerstone of modern drug discovery, with derivatives demonstrating efficacy in oncology, infectious diseases, and neurology.[1][2] The indole-2-carboxylate core, in particular, has proven to be a versatile template for engaging a diverse range of biological targets. Extensive research has demonstrated that modifications at the 5-position of the indole ring can significantly influence potency and selectivity, making ethyl 5-isopropyl-1H-indole-2-carboxylate a molecule of considerable interest. This guide will leverage structure-activity relationship (SAR) data from related compounds to build a compelling case for investigating this specific derivative and provide a practical roadmap for its preclinical evaluation.

Hypothesized Therapeutic Areas and Molecular Targets

Based on a comprehensive review of the literature on 5-substituted indole-2-carboxylate analogs, we have identified three primary therapeutic areas with the highest probability of relevance for ethyl 5-isopropyl-1H-indole-2-carboxylate: oncology, virology, and neurodegenerative/inflammatory disorders.

Oncology: A Multi-Targeted Approach to Cancer Therapy

The most extensively documented therapeutic application for indole-2-carboxylate derivatives is in the treatment of cancer.[2][3] These compounds have been shown to exert their anti-proliferative effects through various mechanisms.[3]

Potential Molecular Targets in Oncology:

-

Protein Kinases: Many indole-based compounds are potent and selective kinase inhibitors.[4] Specifically, derivatives of indole-2-carboxamide have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5][6][7] The isopropyl group at the 5-position may confer selectivity and potency towards these or other oncogenic kinases.

-

Apoptosis Induction: Indole derivatives can trigger programmed cell death by modulating key proteins in the apoptotic cascade.[3] Targets in this pathway include the anti-apoptotic proteins Bcl-2 and Mcl-1, as well as Poly(ADP-ribose) polymerase 1 (PARP), an enzyme involved in DNA repair.[3]

-

Tubulin Polymerization: A subset of indole compounds function as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[3]

-

14-3-3η Protein: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing promise in the treatment of hepatocellular carcinoma.[8]

Virology: Targeting HIV-1 Integrase

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[9][10] The carboxylic acid moiety is crucial for chelating with magnesium ions in the enzyme's active site.[9][10] While ethyl 5-isopropyl-1H-indole-2-carboxylate is an ester, it could act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.

Potential Molecular Target in Virology:

-

HIV-1 Integrase: The core indole-2-carboxylic acid structure is a key pharmacophore for inhibiting the strand transfer step of viral DNA integration.[9][10]

Neurodegenerative and Inflammatory Disorders: Modulating GSK-3β and Cannabinoid Receptors

The therapeutic potential of indole derivatives extends beyond oncology and virology.

Potential Molecular Targets in Neurology and Inflammation:

-

Glycogen Synthase Kinase-3β (GSK-3β): Ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives have been investigated as potential inhibitors of GSK-3β, a kinase implicated in the pathology of Alzheimer's disease, type 2 diabetes, and inflammation.[11]

-

Cannabinoid Receptors (CB1 and CB2): Tricyclic indole-2-carboxamides have been synthesized and evaluated for their activity at cannabinoid receptors and have shown antitumor properties in glioma cell lines.[12] While the structure of ethyl 5-isopropyl-1H-indole-2-carboxylate is simpler, the potential for cannabinoid receptor modulation should not be overlooked.

Proposed Experimental Workflows for Target Validation

To systematically investigate the therapeutic potential of ethyl 5-isopropyl-1H-indole-2-carboxylate, we propose a tiered screening and validation workflow.

Initial Broad-Spectrum Biological Screening

The first step is to perform a broad phenotypic screen to identify the most promising therapeutic area(s).

Experimental Protocol: Multi-Panel Cell Viability Assays

-

Cell Line Selection:

-

Oncology Panel: A diverse panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, HepG2 for liver cancer).[3][8]

-

Normal Cell Line: A non-cancerous cell line (e.g., WI-38 or HEK293) to assess general cytotoxicity.[4]

-

-

Compound Preparation: Prepare a stock solution of ethyl 5-isopropyl-1H-indole-2-carboxylate in DMSO. Generate a dilution series to treat cells with a range of concentrations (e.g., from 0.01 µM to 100 µM).

-

Cell Seeding and Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with a fresh medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

-

Viability Assessment: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, to determine the percentage of viable cells relative to the vehicle control.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Summary of IC50 Values

| Cell Line | Tumor Type | IC50 (µM) of Ethyl 5-isopropyl-1H-indole-2-carboxylate |

| MCF-7 | Breast Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| HCT116 | Colon Cancer | Experimental Value |

| HepG2 | Liver Cancer | Experimental Value |

| WI-38 | Normal Lung Fibroblast | Experimental Value |

Interpretation of Results: Potent activity against cancer cell lines with significantly lower toxicity in the normal cell line would prioritize the oncology therapeutic area for further investigation.

Tier 2: Target-Based Assays (Based on Tier 1 Results)

Assuming positive results in the oncology screen, the next step is to investigate the specific molecular targets.

Workflow Diagram: Oncology Target Deconvolution

Caption: Workflow for oncology target identification.

Experimental Protocol: Kinase Inhibition Assays (e.g., EGFR and CDK2)

-

Assay Principle: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced, which is proportional to kinase activity.

-

Reagents: Recombinant human EGFR and CDK2/cyclin E1 enzymes, their respective substrates, ATP, and the test compound.

-

Procedure: a. In a multi-well plate, combine the kinase, its substrate, and varying concentrations of ethyl 5-isopropyl-1H-indole-2-carboxylate. b. Initiate the kinase reaction by adding ATP. c. Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced according to the kit manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value for the inhibition of each kinase.

Experimental Protocol: Apoptosis Induction Assays

-

Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. a. Treat cancer cells with ethyl 5-isopropyl-1H-indole-2-carboxylate at concentrations around its IC50 value for 24-48 hours. b. Lyse the cells and add the Caspase-Glo® 3/7 reagent. c. Measure the luminescent signal, which is proportional to caspase activity.

-

Western Blot Analysis: a. Treat cells as described above. b. Prepare cell lysates and separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF membrane. d. Probe the membrane with primary antibodies against key apoptosis-related proteins, such as cleaved PARP, Bcl-2, and Mcl-1. e. Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands. An increase in cleaved PARP and a decrease in Bcl-2 or Mcl-1 would indicate apoptosis induction.

Antiviral and Neurological Target Assays

If the initial screening suggests other activities or if a comprehensive profiling is desired, the following assays should be performed.

Workflow Diagram: Diversified Target Screening

Caption: Screening cascade for antiviral and neurological targets.

Experimental Protocol: HIV-1 Integrase Assay

-

Prodrug Consideration: Pre-incubate ethyl 5-isopropyl-1H-indole-2-carboxylate with a liver microsomal fraction (e.g., S9 fraction) to facilitate hydrolysis to the carboxylic acid.

-

Assay Principle: Use a commercially available fluorescence-based HIV-1 integrase assay kit.

-

Procedure: Follow the kit manufacturer's protocol, which typically involves incubating the recombinant integrase with a donor DNA substrate and the test compound (or its metabolite), followed by the addition of a target DNA. The integration event leads to a change in fluorescence.

-

Data Analysis: Calculate the IC50 for the inhibition of the strand transfer reaction.

Experimental Protocol: GSK-3β Inhibition Assay

This would follow a similar procedure to the kinase assays described in section 3.2, using recombinant GSK-3β and a specific substrate.

Conclusion and Future Directions

Ethyl 5-isopropyl-1H-indole-2-carboxylate is a molecule with significant, yet unexplored, therapeutic potential. By leveraging the extensive knowledge base of its structural analogs, we have formulated a clear, hypothesis-driven path forward for its investigation. The proposed workflows provide a robust framework for identifying and validating its primary therapeutic targets. Positive findings in any of the outlined assays will warrant further investigation, including lead optimization to improve potency and drug-like properties, and in vivo studies in relevant animal models to establish preclinical proof-of-concept. This systematic approach will be instrumental in determining if ethyl 5-isopropyl-1H-indole-2-carboxylate can be developed into a novel therapeutic agent.

References

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. Retrieved from [Link]

-

Tricyclic Indole-2-Carboxamides Show Antitumor Properties. (2024). ChemistryViews. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC - NIH. Retrieved from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved from [Link]

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). ACS Omega. Retrieved from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved from [Link]

-

Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2017). MDPI. Retrieved from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved from [Link]

-

Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. Retrieved from [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2022). PMC - NIH. Retrieved from [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2022). RSC Medicinal Chemistry (RSC Publishing). Retrieved from [Link]

-

Ethyl 1H-indole-2-carboxylate. (2020). ResearchGate. Retrieved from [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2022). RSC Medicinal Chemistry (RSC Publishing). Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. (2025). PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistryviews.org [chemistryviews.org]

Dabrafenib (GSK2118436): A Comprehensive Technical Guide for Researchers and Clinicians

This guide provides an in-depth technical overview of Dabrafenib (formerly GSK2118436), a potent and selective inhibitor of BRAF kinases. It is intended for researchers, scientists, and drug development professionals investigating targeted cancer therapies. This document will delve into the core chemical properties, mechanism of action, preclinical and clinical data, and the evolving landscape of resistance mechanisms.

Introduction to Dabrafenib: A Targeted Approach to Cancer Therapy

Dabrafenib, marketed under the brand name Tafinlar®, is a cornerstone in the targeted therapy of cancers harboring specific mutations in the BRAF gene.[1] Initially developed by GlaxoSmithKline as GSK2118436, its discovery and subsequent approval by the U.S. Food and Drug Administration (FDA) in 2013 marked a significant advancement in personalized medicine, particularly for patients with metastatic melanoma.[1][2] Dabrafenib's efficacy is rooted in its ability to selectively inhibit the constitutively active BRAF kinases that drive tumor proliferation in a subset of cancers.[3][4] This guide will explore the multifaceted nature of Dabrafenib, from its fundamental chemical characteristics to its complex interactions within the cellular signaling milieu.

Physicochemical Properties and Formulation

Dabrafenib is supplied as a mesylate salt.[5] For research purposes, it is typically supplied as a lyophilized powder that is soluble in DMSO and ethanol with slight warming.[6] It is crucial to store the lyophilized form at -20°C, desiccated, to maintain stability for up to 24 months. Once in solution, it should be stored at -20°C and used within three months to prevent loss of potency.[6]

Table 1: Physicochemical Properties of Dabrafenib

| Property | Value | Reference |

| Molecular Formula | C23H20F3N5O2S2 | [6] |

| Molecular Weight | 519.6 g/mol | [6] |

| CAS Number | 1195765-45-7 | [6] |

| Synonyms | GSK2118436, Tafinlar | [7][8] |

| Solubility | Soluble in DMSO (at 30 mg/ml), Ethanol (at 1 mg/ml with slight warming) | [6] |

| Storage | Lyophilized: -20°C, desiccated. In solution: -20°C | [6] |

Mechanism of Action: Targeting the MAPK/ERK Pathway

The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates normal cell growth, differentiation, and survival.[9][10] In approximately 50% of melanomas, a mutation in the BRAF gene leads to constitutive activation of the BRAF protein kinase, resulting in uncontrolled downstream signaling and cell proliferation.[4][11] The most common of these mutations is the V600E substitution, where valine is replaced by glutamic acid at codon 600.[11]

Dabrafenib is an ATP-competitive inhibitor of RAF kinases, exhibiting high potency against the BRAF V600E mutant.[3][4] By binding to the active conformation of the mutated BRAF kinase, Dabrafenib disrupts its kinase activity, leading to a decrease in the phosphorylation of downstream targets MEK and ERK.[4][12] This blockade of the MAPK pathway ultimately results in G1 cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600 mutation.[4][12]

Dabrafenib also demonstrates activity against other BRAF V600 mutations, including V600K, V600D, and V600R.[4] Interestingly, while highly effective against mutant BRAF, Dabrafenib can paradoxically activate the MAPK pathway in BRAF wild-type cells.[4][12] This occurs through a RAS-dependent mechanism involving the dimerization of RAF proteins.[11] This paradoxical activation is a key consideration in the clinical setting and has led to the development of combination therapies.

Preclinical and Clinical Efficacy

Preclinical Characterization

In vitro cell proliferation assays have demonstrated that Dabrafenib inhibits cell lines with BRAF V600E mutations with an IC50 of approximately 200 nM.[4] Preclinical studies using xenograft mouse models with BRAF V600E-mutated human melanoma cells (such as Colo 205) showed that oral administration of Dabrafenib led to the inhibition of tumor growth.[4][12] This was accompanied by a reduction in ERK activation and Ki67 (a proliferation marker), and an increase in p27 (a cell cycle inhibitor).[12]

Table 2: In Vitro Potency of Dabrafenib Against RAF Kinases

| Kinase | IC50 (nM) | Reference |

| BRAF V600E | 0.6 | [8] |

| BRAF V600K | 0.5 | [13] |

| Wild-type BRAF | 3.2 | [13] |

| c-RAF | 5.0 | [8] |

Clinical Trials and FDA Approval

Dabrafenib has been extensively evaluated in numerous clinical trials, both as a monotherapy and in combination with other targeted agents.[7][14]

-

BREAK-1 (Phase I): This trial established the recommended dose of 150mg twice daily and demonstrated the safety and tolerability of Dabrafenib in melanoma patients with BRAF mutations. It also showed activity against both BRAF V600E and V600K mutations, including in patients with brain metastases.[15]

-

BREAK-3 (Phase III): This pivotal trial compared Dabrafenib to the standard chemotherapy dacarbazine in patients with previously untreated BRAF V600E-mutant metastatic melanoma. The study demonstrated a significant improvement in progression-free survival (PFS) for patients treated with Dabrafenib.[15]

-

BREAK-MB (Phase II): This trial specifically focused on patients with BRAF-mutant melanoma and brain metastases, showing that Dabrafenib was effective in this patient population.[15]

Based on these and other supporting data, the FDA approved Dabrafenib in 2013 for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E mutation.[1] The indication was later expanded to include BRAF V600K mutations and for use in combination with the MEK inhibitor Trametinib.[1][16]

Combination Therapy: A Strategy to Overcome Resistance

The emergence of resistance is a significant challenge in targeted cancer therapy. In the context of BRAF inhibitors, resistance often arises through the reactivation of the MAPK pathway.[17][18] To address this, combination therapy with a MEK inhibitor, such as Trametinib, has become the standard of care.[19]

The rationale for combining Dabrafenib with Trametinib is twofold:

-

Enhanced Pathway Inhibition: Dual blockade of both BRAF and MEK provides a more profound and sustained inhibition of the MAPK pathway.[19]

-

Mitigation of Paradoxical Activation: The addition of a MEK inhibitor can abrogate the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which is thought to contribute to certain side effects like the development of cutaneous squamous cell carcinomas.[12]

Clinical trials have consistently shown that the combination of Dabrafenib and Trametinib leads to improved progression-free survival and overall response rates compared to Dabrafenib monotherapy in patients with BRAF-mutant melanoma.[19]

Sources

- 1. drugs.com [drugs.com]

- 2. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 6. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medschool.co [medschool.co]

- 11. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 14. Facebook [cancer.gov]

- 15. dermnetnz.org [dermnetnz.org]

- 16. ClinPGx [clinpgx.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. droracle.ai [droracle.ai]

A Comprehensive Technical Guide to Ethyl 5-isopropyl-1H-indole-2-carboxylate

Introduction

Ethyl 5-isopropyl-1H-indole-2-carboxylate is a substituted indole derivative that has garnered interest within the scientific community. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds. This guide provides a detailed overview of the fundamental molecular properties of ethyl 5-isopropyl-1H-indole-2-carboxylate, serving as a foundational resource for its application in research and development.

Physicochemical Properties

The precise molecular formula and weight are critical parameters for any experimental work, influencing everything from reaction stoichiometry to analytical characterization.

The molecular identity of ethyl 5-isopropyl-1H-indole-2-carboxylate is defined by its constituent atoms. The established chemical formula for this compound is C14H17NO2[1]. This composition dictates its molecular weight and informs its spectroscopic and chromatographic behavior.

| Property | Value | Source |

| Molecular Formula | C14H17NO2 | PubChem[1] |

| Molecular Weight | 231.29 g/mol | PubChem |

| CAS Number | 881041-38-9 | United States Biological[2] |

Molecular Structure and Visualization

Understanding the two-dimensional structure of a molecule is fundamental to predicting its chemical reactivity and biological interactions. The structure of ethyl 5-isopropyl-1H-indole-2-carboxylate is characterized by a central indole core, substituted at the 2-position with an ethyl carboxylate group and at the 5-position with an isopropyl group.

Figure 1. 2D structure of ethyl 5-isopropyl-1H-indole-2-carboxylate.

Experimental Protocols

Molecular Weight Verification by Mass Spectrometry

Objective: To experimentally confirm the molecular weight of ethyl 5-isopropyl-1H-indole-2-carboxylate.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

-

Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Data Interpretation: Look for the protonated molecule [M+H]+. The expected m/z value would be approximately 232.30.

Conclusion

This guide has detailed the essential molecular characteristics of ethyl 5-isopropyl-1H-indole-2-carboxylate, providing its molecular formula, weight, and a visual representation of its structure. This foundational data is paramount for any researcher or scientist intending to work with this compound.

References

-

PubChem. (n.d.). ethyl 5-isopropyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Synthesis of Indole-2-Carboxylates: A Historical and Technical Guide for the Modern Chemist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylate scaffold is a privileged structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its presence in molecules targeting a wide range of diseases, including cancer, HIV, and inflammatory disorders, has made the development of efficient and versatile synthetic routes to this core a cornerstone of medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of the discovery and historical evolution of indole-2-carboxylate synthesis, from the foundational named reactions of the late 19th and early 20th centuries to the sophisticated catalytic methods of the modern era. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into their practical application, scope, and limitations.

Classical Approaches: The Foundation of Indole-2-Carboxylate Synthesis

The early history of indole synthesis is rich with named reactions that have stood the test of time, providing reliable, albeit sometimes harsh, methods for constructing the indole nucleus. Two of these, the Reissert and Fischer syntheses, have been particularly significant in the preparation of indole-2-carboxylates.

The Reissert Indole Synthesis: A Two-Step Journey from Nitroaromatics

Discovered by Arnold Reissert in 1897, this method provides a direct route to indole-2-carboxylic acids from readily available o-nitrotoluenes.[2][3] The synthesis proceeds in two key stages: a base-catalyzed condensation with diethyl oxalate, followed by a reductive cyclization.

Mechanism and Strategic Considerations:

The first step involves the deprotonation of the benzylic methyl group of an o-nitrotoluene using a strong base, typically potassium ethoxide, which has been shown to be more effective than sodium ethoxide.[2][4] The resulting carbanion then undergoes a Claisen condensation with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[2][3]

The second stage is the reductive cyclization of the pyruvate derivative. A variety of reducing agents can be employed, with zinc dust in acetic acid being a classic choice.[2] Other effective systems include ferrous sulfate and ammonia, and catalytic hydrogenation.[3] The reduction of the nitro group to an amine is followed by spontaneous intramolecular condensation with the adjacent ketone and subsequent dehydration to furnish the aromatic indole ring.[5]

Diagram: The Reissert Indole Synthesis Mechanism

Caption: A simplified workflow of the Reissert Indole Synthesis.

The Reissert synthesis is particularly valuable for preparing indole-2-carboxylic acids with substitution on the benzene ring, as the starting o-nitrotoluenes are often readily accessible. The final indole-2-carboxylic acid can be decarboxylated upon heating to yield the corresponding indole.[2]

The Fischer Indole Synthesis: A Versatile Cyclization of Arylhydrazones

First reported by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most famous and widely used method for indole construction.[6][7] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with a ketone or aldehyde.[7] For the synthesis of indole-2-carboxylates, pyruvic acid or its esters are the carbonyl component of choice.[4]

Mechanism and Strategic Considerations:

The generally accepted mechanism proceeds through several key steps:

-

Tautomerization: The arylhydrazone tautomerizes to its enamine form.

-

[1][1]-Sigmatropic Rearrangement: A[1][1]-sigmatropic rearrangement (a Claisen-like rearrangement) occurs, breaking the weak N-N bond and forming a new C-C bond at the ortho position of the aromatic ring.

-

Rearomatization and Cyclization: The resulting intermediate rearomatizes, and the terminal amine then attacks the imine carbon to form a five-membered ring.

-

Elimination of Ammonia: Finally, elimination of ammonia under the acidic conditions yields the indole ring.[7]

A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including hydrochloric acid, sulfuric acid, zinc chloride, and polyphosphoric acid.[6] The choice of acid can significantly impact the reaction's success and yield.

Diagram: The Fischer Indole Synthesis Mechanism

Caption: Key steps in the Fischer Indole Synthesis.

While incredibly versatile, the Fischer synthesis can suffer from a lack of regioselectivity when using unsymmetrical ketones. However, for indole-2-carboxylates derived from pyruvic acid, this is not a concern. A potential limitation is the need for elevated temperatures and strong acids, which may not be compatible with sensitive functional groups.[6]

The Batcho-Leimgruber Indole Synthesis: A Note on Applicability

The Batcho-Leimgruber synthesis, developed in the 1970s, is a powerful method for preparing indoles that are unsubstituted at the 2- and 3-positions.[5][8] The reaction involves the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine, which is then reductively cyclized to the indole.[9]

While highly effective for its intended purpose, the direct synthesis of indole-2-carboxylates via the Batcho-Leimgruber route is not its primary application. The mechanism inherently leads to an unsubstituted C2 position. However, it is a valuable method for producing the core indole nucleus, which can then be functionalized at the C2 position in subsequent steps.

Modern Methods: The Rise of Catalytic Efficiency

In recent decades, the field of indole synthesis has been revolutionized by the advent of transition-metal catalysis. These modern methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for C-C and C-N bond formation.

Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds

A significant advancement in the synthesis of indole-2-carboxylates is the direct oxidative C-H amination of 2-acetamido-3-arylacrylates.[1][10] This palladium-catalyzed reaction utilizes molecular oxygen as the terminal oxidant, making it an environmentally attractive and atom-economical process.

Mechanism and Strategic Considerations:

The reaction is thought to proceed through a catalytic cycle involving a Pd(II) species. The 2-acetamido-3-arylacrylate substrate coordinates to the palladium center, followed by an intramolecular C-H activation/amination step to form a palladacycle intermediate. Subsequent reductive elimination furnishes the 1-acetyl-indole-2-carboxylate product and a Pd(0) species, which is then reoxidized to Pd(II) by molecular oxygen to complete the catalytic cycle. The acetyl protecting group can be readily removed to afford the final indole-2-carboxylate.

This method demonstrates excellent scope, tolerating both electron-rich and electron-poor substituents on the aryl ring.[1] The mild reaction conditions are a significant advantage over the often harsh conditions of the classical syntheses.

Diagram: Palladium-Catalyzed Aerobic Amination Workflow

Caption: A simplified workflow of the palladium-catalyzed aerobic amination.

Comparative Analysis of Synthetic Methods

The choice of synthetic route to a particular indole-2-carboxylate will depend on several factors, including the availability of starting materials, the desired substitution pattern, functional group compatibility, and scalability. The following table provides a comparative overview of the methods discussed.

| Feature | Reissert Synthesis | Fischer Synthesis | Pd-Catalyzed Aerobic Amination |

| Starting Materials | o-Nitrotoluenes, Diethyl Oxalate | Arylhydrazines, Pyruvic Acid/Esters | 2-Acetamido-3-arylacrylates |

| Key Transformation | Condensation followed by reductive cyclization | Acid-catalyzed cyclization of an arylhydrazone | Intramolecular aerobic C-H amination |

| Reagents/Catalysts | Strong base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | Brønsted or Lewis acid (e.g., HCl, ZnCl₂) | Pd(II) catalyst (e.g., Pd(OAc)₂), O₂ (oxidant) |

| Typical Conditions | Stepwise; can involve strong base and acidic reduction | Often requires high temperatures and strong acid | Mild temperatures (e.g., 80-120 °C) |

| Yields | Generally good to excellent[4] | Moderate to excellent, can be variable[6] | Good to high[1] |

| Substrate Scope | Good for substituted o-nitrotoluenes | Broad for substituted arylhydrazines | Broad for substituted 2-acetamido-3-arylacrylates[1] |

| Advantages | Readily available starting materials, direct route to 2-carboxylic acids | Highly versatile, widely applicable | Mild conditions, high functional group tolerance, atom-economical |

| Limitations | Can be multi-step, use of strong base | Harsh conditions may not be suitable for sensitive substrates | Requires synthesis of the acrylate starting material |

Experimental Protocols

Protocol 1: Reissert Synthesis of Ethyl Indole-2-carboxylate[4]

Step A: Preparation of the Potassium Salt of Ethyl o-nitrophenylpyruvate

-

In a 5-L three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 300 mL of anhydrous ether and 39.1 g (1.00 g atom) of freshly cut potassium.

-

Under a slow stream of dry nitrogen, add a mixture of 250 mL of absolute ethanol and 200 mL of anhydrous ether from the dropping funnel at a rate that maintains gentle reflux.

-

Once all the potassium has dissolved, cool the solution to room temperature and add 2.5 L of anhydrous ether.

-

With stirring, add 146 g (1.00 mole) of diethyl oxalate, followed 10 minutes later by 137 g (1.00 mole) of o-nitrotoluene.

-

After an additional 10 minutes of stirring, pour the mixture into a 5-L Erlenmeyer flask, stopper, and let it stand for at least 24 hours.

-

Collect the deep-purple potassium salt by filtration and wash with anhydrous ether until the filtrate is colorless. The yield of the air-dried salt is typically 204–215 g (74–78%).

Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate

-

In a 400-mL hydrogenation bottle, dissolve 30 g (0.109 mole) of the potassium salt from Step A in 200 mL of glacial acetic acid.[4]

-

Add 0.20 g of platinum catalyst and hydrogenate the mixture at an initial pressure of 40–50 p.s.i. The reaction is complete when hydrogen uptake ceases (typically 1-2 hours).

-

Remove the catalyst by filtration and wash with glacial acetic acid.

-

Slowly add 3 L of water to the filtrate with stirring to precipitate the product as a yellow solid.

-

Collect the solid by filtration, wash with five 100-mL portions of water, and dry in a desiccator over calcium chloride. The yield of crude ethyl indole-2-carboxylate is 19.3–20.0 g (94–97%). Recrystallization from a mixture of methylene chloride and light petroleum ether can afford white needles.

Protocol 2: Fischer Indole Synthesis of a Substituted Indole-2-carboxylate (General Procedure)[11]

-

Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and ethyl pyruvate (1.0 eq) in ethanol. Add a catalytic amount of acetic acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step or purified by recrystallization.

-

Cyclization: Add the crude hydrazone to a flask containing a suitable acid catalyst (e.g., polyphosphoric acid or a mixture of glacial acetic acid and sulfuric acid) at a controlled temperature (e.g., 0 °C for strong acid mixtures or elevated temperatures for PPA).

-

Heat the reaction mixture with stirring and monitor by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired indole-2-carboxylate.

Protocol 3: Palladium-Catalyzed Aerobic Amination for Ethyl 1-acetyl-1H-indole-2-carboxylate[1][10]

-

To a reaction vessel, add ethyl 2-acetamido-3-phenylacrylate (1.0 eq), Pd(OAc)₂ (0.05-0.10 eq), and a suitable solvent system (e.g., a mixture of DMSO and toluene).

-

Flush the vessel with oxygen (or use an oxygen balloon).

-

Heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and dilute with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the ethyl 1-acetyl-1H-indole-2-carboxylate.

-

Deacetylation: The resulting acetylated indole can be deacetylated under standard basic or acidic conditions to provide the final ethyl indole-2-carboxylate.

Conclusion

The synthesis of indole-2-carboxylates has a rich history, evolving from robust but often harsh classical methods to elegant and mild modern catalytic approaches. The Reissert and Fischer indole syntheses remain valuable tools in the synthetic chemist's arsenal, particularly for specific substitution patterns and when starting materials are readily available. However, the development of palladium-catalyzed C-H functionalization strategies represents a significant leap forward, offering greater efficiency, functional group tolerance, and more environmentally benign reaction conditions. For researchers and drug development professionals, a thorough understanding of this historical progression and the mechanistic nuances of each method is crucial for the strategic design and efficient execution of synthetic routes to novel indole-2-carboxylate-based therapeutic agents.

References

- Noland, W. E.; Baude, F. J. Ethyl Indole-2-carboxylate. Org. Synth. 1963 , 43, 40; Coll. Vol. 1973 , 5, 567. [Link]